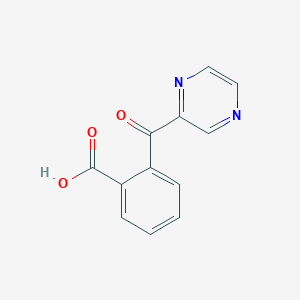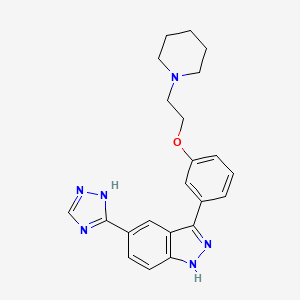
Methyl 4-formylhexanoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of methyl esters as starting materials or intermediates. For example, the synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate involves hydrogenation and the removal of a chiral auxiliary, which could be analogous to steps in the synthesis of methyl 4-formylhexanoate . Additionally, the synthesis of 5-methyl-4-isoxazole-formyl hydrazine from ethyl acetoacetate through condensation, cyclization, and hydrolyzation steps might offer insights into potential synthetic routes for methyl 4-formylhexanoate .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-formylhexanoate has been elucidated using various spectroscopic techniques. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, NMR, and single-crystal X-ray diffraction, and its molecular structure was optimized using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of methyl 4-formylhexanoate.
Chemical Reactions Analysis
The papers describe several chemical reactions involving methyl esters and formyl groups. For example, the synthesis of fused isoxazoles from methyl (trimethylsilylmethyl)acetylenecarboxylate involves cycloaddition with nitrile oxides and a fluoride ion-promoted elimination reaction . These reactions could be relevant to understanding the reactivity of the formyl group in methyl 4-formylhexanoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to methyl 4-formylhexanoate can be inferred from the studies. For instance, the crystal structure and molecular modeling of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate provide insights into the intermolecular interactions and stability of the crystal lattice . The energetic behavior of compounds in solvent media can be examined using models like the integral equation formalism polarizable continuum model (IEF-PCM), as done for (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate .
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Methyl 4-formylhexanoate is recognized for its role as a bioactive precursor in organic synthesis due to its diverse pharmacological activities. It has demonstrated effectiveness in creating antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility as a substrate in organic synthesis makes it a significant material for preparing a wide array of medical products, underscoring its importance in both synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Development of Chemosensors
The compound's derivatives, such as 4-Methyl-2,6-diformylphenol (DFP), are instrumental in creating chemosensors for various analytes. These sensors exhibit high selectivity and sensitivity, making them suitable for detecting a range of metal ions, anions, and neutral molecules. The presence of two formyl groups on DFP offers opportunities to modulate its sensing properties, making it a potential platform for further development of chemosensors (Roy, 2021).
Biopolymer Modification and Drug Delivery
Chemical modification of xylan, a process involving methyl 4-formylhexanoate, leads to the creation of biopolymer ethers and esters with specific properties. These modified polymers can be utilized in drug delivery systems. For instance, xylan esters may form spherical nanoparticles suitable for drug delivery applications, indicating the potential of methyl 4-formylhexanoate in creating advanced drug delivery platforms (Petzold-Welcke et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-formylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-7(6-9)4-5-8(10)11-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSIIHECXDOOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446336 | |
| Record name | methyl 4-formylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formylhexanoate | |
CAS RN |
66757-48-0 | |
| Record name | methyl 4-formylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)


![(1-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1310505.png)